molecular formula C13H19NO5 B2629285 (1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid CAS No. 2411178-02-2

(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid

Cat. No. B2629285
CAS RN: 2411178-02-2
M. Wt: 269.297
InChI Key: YVGNRWASEMXVBY-QXFUBDJGSA-N
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Description

(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.297. The purity is usually 95%.
BenchChem offers high-quality (1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Structural Analyses

The study of the gold(III) tetrachloride salt of L-cocaine, which involves a similar structural moiety, showcases advanced synthesis techniques and structural analyses. This research illustrates the intricate hydrogen bonding and molecular interactions within the compound, providing insights into its chemical behavior and potential applications in supramolecular chemistry (Wood, Brettell, & Lalancette, 2007).

Molecular Scaffolds and Peptidomimetics

The development of molecular scaffolds and peptidomimetics is another significant area of research. For instance, the synthesis of conformationally rigid analogues of 2-amino adipic acid demonstrates the compound's utility in constructing complex molecular structures. These scaffolds can serve as the basis for developing novel therapeutic agents by mimicking natural peptide structures (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Supramolecular Chemistry

Research into the supramolecular aggregation of hydroxycarboxylic acid derivatives, including structures similar to the mentioned compound, reveals the potential for creating novel materials with unique properties. These materials could have applications in nanotechnology, drug delivery systems, and the development of new types of sensors (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

Dipeptide Synthons and Constrained Amino Acids

The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons exemplifies the exploration of constrained amino acids for peptide synthesis. These studies are foundational for advancing drug design by providing novel building blocks that can enhance the stability and efficacy of peptidic drugs (Suter, Stoykova, Linden, & Heimgartner, 2000).

properties

IUPAC Name

(1R,6R,8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNRWASEMXVBY-QXFUBDJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146049495

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